3-Bromo-4-(piperidin-1-yl)benzaldehyde
Description
Properties
IUPAC Name |
3-bromo-4-piperidin-1-ylbenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c13-11-8-10(9-15)4-5-12(11)14-6-2-1-3-7-14/h4-5,8-9H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYYGJBYCDYEZJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 4-(piperidin-1-yl)benzaldehyde: The synthesis typically begins with 4-(piperidin-1-yl)benzaldehyde. Bromination is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetic acid.
Alternative Methods: Another method involves the direct bromination of 4-(piperidin-1-yl)benzaldehyde using a brominating agent such as bromine in the presence of a catalyst like iron(III) bromide.
Industrial Production Methods: Industrial production of 3-Bromo-4-(piperidin-1-yl)benzaldehyde follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the bromination process and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The aldehyde group in 3-Bromo-4-(piperidin-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3-Bromo-4-(piperidin-1-yl)benzoic acid.
Reduction: 3-Bromo-4-(piperidin-1-yl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
Intermediate in Organic Synthesis
3-Bromo-4-(piperidin-1-yl)benzaldehyde is primarily used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. It serves as a building block for synthesizing heterocyclic compounds, which are crucial in medicinal chemistry due to their biological activities.
Drug Development
This compound has been investigated for its potential in drug development, particularly for synthesizing compounds with biological activity. Research has shown its efficacy in creating anti-inflammatory and anticancer agents. For instance, derivatives of this compound have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
The biological activities attributed to 3-Bromo-4-(piperidin-1-yl)benzaldehyde include:
- Antimicrobial Activity : Studies indicate that it exhibits notable antimicrobial properties, potentially inhibiting specific enzymes critical for bacterial survival.
- Anticancer Activity : Research suggests that it may inhibit the growth of various cancer cell lines by interacting with molecular targets involved in cell signaling and proliferation. The compound's interaction with aldehyde dehydrogenases is particularly noteworthy, as these enzymes are often overexpressed in cancer cells .
Material Science
In the realm of material science, 3-Bromo-4-(piperidin-1-yl)benzaldehyde is utilized in developing new materials with specific properties, such as polymers and resins. Its unique structure allows it to impart desirable characteristics to materials used in various industrial applications.
Case Studies
Several studies have highlighted the applications and effectiveness of 3-Bromo-4-(piperidin-1-yl)benzaldehyde:
- Synthesis of Anticancer Agents : A study demonstrated that derivatives synthesized from this compound showed improved efficacy against cancer cell lines through modulation of key signaling pathways associated with tumor growth .
- Antimicrobial Research : Another research effort focused on the antimicrobial properties of derivatives derived from this compound, showcasing significant activity against common bacterial pathogens.
Mechanism of Action
The mechanism by which 3-Bromo-4-(piperidin-1-yl)benzaldehyde exerts its effects depends on its application. In drug development, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The piperidinyl group can enhance the compound’s binding affinity to these targets, while the bromine atom can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of 3-bromo-4-(piperidin-1-yl)benzaldehyde are heavily influenced by its substituents. Below is a comparative analysis of its structural analogs, highlighting key differences in molecular features, biological activity, and applications.
Table 1: Structural and Functional Comparison of 3-Bromo-4-(piperidin-1-yl)benzaldehyde Analogs
Key Findings:
Substituent Effects on Bioactivity: The piperidin-1-yl and dipropylamino groups (as in 3-bromo-4-(piperidin-1-yl)benzaldehyde and analog 14) enhance ALDH1A3 inhibition, likely due to their electron-donating nature and optimal steric bulk for target binding . The imidazol-1-yl analog exhibits distinct safety profiles, requiring specific handling protocols due to respiratory hazards .
Structural Modifications and Applications: Pyrrolidin-1-yl analogs (e.g., CAS 869952-70-5) have smaller ring systems, which may alter binding kinetics in enzyme inhibition but are less commercially accessible .
Commercial and Synthetic Relevance: Morpholino and imidazolyl derivatives are prioritized as intermediates in organic synthesis due to their stability and ease of functionalization . Discontinued availability of pyrrolidinyl analogs highlights challenges in scaling up niche compounds for research .
Biological Activity
3-Bromo-4-(piperidin-1-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various therapeutic contexts.
Chemical Structure and Synthesis
The molecular formula of 3-Bromo-4-(piperidin-1-yl)benzaldehyde is CHBrN, with a molecular weight of approximately 268.15 g/mol. Its structure includes a bromine atom and a piperidinyl group attached to a benzaldehyde moiety, which enhances its reactivity and biological properties. The compound is typically synthesized through reactions involving brominated derivatives and piperidine, often utilizing methods such as phase transfer catalysis to yield various regioisomers .
Antimicrobial Activity
Research indicates that 3-Bromo-4-(piperidin-1-yl)benzaldehyde exhibits notable antimicrobial properties. It has been utilized in synthesizing compounds that demonstrate significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the inhibition of specific enzymes or pathways critical for bacterial survival .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Studies suggest that it may inhibit the growth of various cancer cell lines by interacting with molecular targets involved in cell signaling and proliferation. For instance, it has been shown to affect aldehyde dehydrogenases, which are often overexpressed in cancer cells, thereby influencing drug metabolism and resistance . The synthesis of derivatives based on this compound has led to the development of new anticancer agents with improved efficacy .
While the exact mechanisms underlying the biological activities of 3-Bromo-4-(piperidin-1-yl)benzaldehyde are still being elucidated, several pathways have been identified:
- Enzyme Interaction : The compound interacts with enzymes such as aldehyde dehydrogenases, modulating their activity. This interaction is crucial in understanding its potential therapeutic effects in cancer treatment .
- Cell Signaling Modulation : It is believed that the compound can influence neurotransmission and cellular signaling pathways, contributing to its diverse biological effects .
Case Studies and Experimental Findings
A variety of studies have documented the biological activities of 3-Bromo-4-(piperidin-1-yl)benzaldehyde:
Comparison with Related Compounds
To further understand the uniqueness of 3-Bromo-4-(piperidin-1-yl)benzaldehyde, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Differences |
|---|---|
| 3-Bromo-4-(dimethylamino)benzaldehyde | Lacks piperidinyl group; may exhibit different activities. |
| 4-(piperidin-1-yl)benzaldehyde | Lacks bromine atom; affects reactivity. |
| 3-Nitro-4-(piperidin-1-yl)benzaldehyde | Contains nitro group instead of bromine; different reactivity profile. |
The presence of both the bromine atom and the piperidinyl moiety in 3-Bromo-4-(piperidin-1-yl)benzaldehyde contributes to its distinct chemical reactivity and biological properties, making it a compound of significant interest in both synthetic and medicinal chemistry contexts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-Bromo-4-(piperidin-1-yl)benzaldehyde, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or multi-step protocols. For example, piperidine derivatives are introduced via coupling reactions under inert atmospheres. Key factors include:
- Temperature : Maintain 60–80°C to balance reactivity and side-product formation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .
- Protective Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during intermediate steps .
- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2–1.5 equivalents of piperidine) to drive completion .
Q. Which analytical techniques are most effective for characterizing 3-Bromo-4-(piperidin-1-yl)benzaldehyde and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry (e.g., δ 8.80 ppm for aldehyde protons ).
- HPLC/HRMS : Validate purity (>95%) and molecular weight (e.g., ESI-MS m/z 442.3 [M+H]⁺ ).
- X-ray Crystallography : Resolve ambiguities in substitution patterns for structurally similar analogs .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of bromo-piperidinyl benzaldehyde derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare analogs like 3-Bromo-4-(4-methylpiperidin-1-yl)benzoic acid (anti-fibrotic ) and 2-Bromo-4-(4-(dimethylamino)piperidin-1-yl)benzaldehyde (enzyme inhibition ).
- Computational Modeling : Use DFT calculations to predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact on aldehyde reactivity) .
- In Vitro/In Vivo Validation : Test derivatives in standardized assays (e.g., TGF-β1-induced EMT inhibition ).
Q. What strategies enhance regioselectivity in substitution reactions at the bromine site of 3-Bromo-4-(piperidin-1-yl)benzaldehyde?
- Methodological Answer :
- Catalyst Design : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with arylboronic acids .
- Solvent Effects : Use DMSO to stabilize transition states in SNAr reactions .
- Nucleophile Screening : Prioritize soft nucleophiles (e.g., thiols) for selective displacement .
Q. How can discrepancies in toxicological data for this compound be addressed in preclinical studies?
- Methodological Answer :
- Tiered Testing : Start with in vitro cytotoxicity assays (e.g., HepG2 cell lines) before progressing to rodent models .
- Metabolic Profiling : Identify metabolites via LC-MS to assess bioactivation risks .
- Comparative Analysis : Cross-reference safety data of analogs (e.g., 4-(Bromomethyl)benzaldehyde’s acute toxicity profile ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
